Synthesis Yield Comparison under Copper-Catalyzed Electrophilic Amination: Diethylamino vs. Piperidino and Morpholino
In a direct head-to-head comparison using CuCl/PPh₃/LiOᵗBu catalysis at room temperature, N,N-diethylbenzoxazole-2-amine (the target compound) was isolated in 74% yield, while the piperidino analog (3a) achieved 91% and the morpholino analog (3d) only 54% under identical conditions . This places the diethylamino derivative at an intermediate—and synthetically practical—yield position, offering a quantifiable trade-off between steric accessibility and electronic compatibility in the amination step.
| Evidence Dimension | Isolated yield in copper-catalyzed electrophilic amination of benzoxazole with O-benzoyl hydroxylamines |
|---|---|
| Target Compound Data | 74% (0.14 g, N,N-diethylbenzoxazole-2-amine, compound 3c) |
| Comparator Or Baseline | Piperidino analog (3a): 91% (0.18 g); Morpholino analog (3d): 54% (0.11 g) |
| Quantified Difference | Diethylamino yield is 17 percentage points lower than piperidino and 20 percentage points higher than morpholino |
| Conditions | CuCl (10 mol%), PPh₃ (20 mol%), LiOᵗBu (2 equiv), THF, RT, 12 h; benzoxazole (1 mmol), O-benzoyl hydroxylamine (1.5 mmol) [Yotphan et al., Tetrahedron 2013] |
Why This Matters
For procurement decisions, the 74% yield provides a reliable benchmark for synthetic feasibility; the piperidino analog, while higher-yielding, introduces a conformationally distinct six-membered ring that may not be suitable for all downstream applications.
- [1] Yotphan, S.; Beukeaw, D.; Reutrakul, V. Synthesis of 2-aminobenzoxazoles via copper-catalyzed electrophilic amination of benzoxazoles with O-benzoyl hydroxylamines. Tetrahedron, 2013, 69(32), 6627–6633. DOI: 10.1016/j.tet.2013.05.127. View Source
